1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-4-1-3-12(9-13)11-22-16(23)7-6-15(21-22)17(24)20-14-5-2-8-19-10-14/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDWXJPZBYEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and catalysts to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and binding affinities.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Differences and Implications
- Benzyl Substituent Position : The 3-fluorobenzyl group in the target compound may confer distinct steric and electronic effects compared to the 4-fluorobenzyl group in BK45464. Meta-substitution could alter binding pocket interactions in biological targets, while para-substitution may enhance planarity and π-π stacking .
- However, this may reduce solubility due to increased polarity .
- Core Heterocycle : Pyridazine derivatives (target compound) vs. methanimines () exhibit divergent reactivity. Pyridazines are more likely to engage in dipole interactions, whereas methanimines are volatile and odor-active, as seen in pear floral volatiles .
Research Findings and Hypotheses
- Fluorine atoms often enhance metabolic stability and membrane permeability .
- Physicochemical Properties : The target compound’s pyridin-3-ylamide group may reduce logP (lipophilicity) compared to BK45464, impacting blood-brain barrier penetration.
- Sensory Applications: highlights that pyridin-3-yl groups in methanimines contribute to fruity odors, though this is context-dependent and less relevant to non-volatile carboxamides .
Limitations and Contradictions
- Limited Direct Data: No peer-reviewed studies specifically addressing the target compound’s bioactivity were identified. Comparisons rely on extrapolation from structural analogues.
- vs. 3 : The odor-active methanimines in are functionally distinct from carboxamides, limiting cross-comparisons beyond substituent electronic effects .
Biological Activity
The compound 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 271.29 g/mol. Its structure features a dihydropyridazine core substituted with a fluorobenzyl group and a pyridinyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Phosphodiesterases (PDEs) : Compounds in this class have shown potential in inhibiting PDEs, particularly PDE4, which plays a crucial role in inflammatory responses by regulating intracellular cAMP levels. Elevated cAMP can lead to reduced expression of inflammatory cytokines such as TNF and IL-17 .
- Antitumor Activity : Some derivatives have demonstrated selective in vitro antitumor activity against hepatocellular carcinoma (HCC), indicating potential for cancer therapy .
In Vitro Studies
- PDE Inhibition : The compound has been evaluated for its ability to inhibit PDE4 isoforms. In vitro studies revealed an IC50 value of approximately 0.39 µM against PDE4D, suggesting significant inhibitory potency compared to standard inhibitors like theophylline .
- Anti-inflammatory Effects : The compound's ability to reduce bronchial eosinophilia and airway hyperactivity was noted in guinea pig models, showing promise for treating asthma and other inflammatory diseases .
In Vivo Studies
- Animal Models : In vivo studies demonstrated that the compound could ameliorate airway function in models of chronic airway obstruction by interfering with TNF formation. This was evidenced by improved lung function parameters following treatment .
- Toxicology Assessments : Preliminary toxicological evaluations indicated that while the compound was well tolerated in inhalation studies, adverse effects were observed with oral administration, leading to reconsideration of its delivery methods .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Zardaverine : A PDE4 inhibitor that showed efficacy in reducing inflammation in guinea pig models but faced challenges due to CNS-related side effects when administered orally .
- FCPR03 : This compound exhibited neuroprotective effects and demonstrated anti-inflammatory properties by modulating cytokine release in microglial cells, showcasing the therapeutic potential of targeting PDEs in neurological conditions .
Q & A
Q. What are the established synthetic routes for 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide, and what key reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step protocols involving condensation and coupling reactions. A representative approach (adapted from structurally similar pyridazinones) includes:
- Step 1 : Esterification of piperidine-2-carboxylic acid derivatives (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) to form intermediates.
- Step 2 : Condensation with 3-fluorobenzaldehyde under basic conditions to introduce the fluorobenzyl moiety.
- Step 3 : Coupling with pyridin-3-amine using carbodiimide-based reagents (e.g., EDCI/HOBT) in DMF at controlled temperatures (0–25°C) to minimize side reactions .
Critical Conditions : Temperature control during coupling (higher yields at 0°C vs. RT), stoichiometric ratios of coupling agents (1.5–2.0 equivalents), and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are spectral discrepancies resolved?
Methodological Answer :
- 1H/13C NMR : Verify substituent positions (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm, pyridazine carbonyl at δ 165–170 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H2O gradients).
Resolving Discrepancies : Compare experimental spectra with computational predictions (DFT-based NMR simulations) and cross-validate with 2D NMR (HSQC, HMBC) for ambiguous signals .
Q. What initial biological screening approaches are recommended to assess this compound’s therapeutic potential?
Methodological Answer :
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate, breast) with IC50 determination.
- Mechanistic Profiling : Autophagy induction (LC3-II Western blot) and mTOR/p70S6K inhibition (phospho-specific ELISA) based on structural analogs .
- Selectivity Screening : Counter-screening against non-target kinases (e.g., EGFR, VEGFR) to evaluate specificity .
Advanced Research Questions
Q. How can researchers optimize reaction parameters to improve purity and yield during large-scale synthesis?
Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize EDCI/HOBT ratios (1.2–1.5 eq.) in THF instead of DMF to enhance solubility .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction time dynamically.
- Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) for scalable, high-purity batches .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer :
- Orthogonal Assays : Repeat activity tests in alternate models (e.g., cell-free vs. cell-based assays) to rule out off-target effects.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation (t1/2) and correlate with observed potency drops .
- Crystallography : Co-crystallize the compound with its target (e.g., proteasome subunits) to validate binding poses vs. docking predictions .
Q. How are structure-activity relationship (SAR) studies systematically designed for derivatives of this compound?
Methodological Answer :
- Core Modifications : Synthesize analogs with (a) varied benzyl substituents (e.g., 2-F, 4-CF3) and (b) pyridazine replacements (e.g., triazolo-pyridazines) .
- Functional Group Scanning : Replace the carboxamide with sulfonamides or ureas to probe hydrogen-bonding requirements.
- Bioisosteric Swaps : Substitute pyridin-3-yl with isoquinoline or quinoline to assess π-π stacking contributions .
Q. What mechanistic approaches elucidate the compound’s target engagement and mode of action?
Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in compound-treated lysates.
- RNA-Seq Profiling : Identify differentially expressed genes (e.g., autophagy-related ATG5, mTORC1 components) post-treatment .
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan®) to map off-target interactions and refine mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
